molecular formula C9H12ClN3O B14788664 1-(2-Chloropyridin-4-yl)-1-isopropylurea

1-(2-Chloropyridin-4-yl)-1-isopropylurea

Cat. No.: B14788664
M. Wt: 213.66 g/mol
InChI Key: MDYMRQPXCJWUJX-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)-1-isopropylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloropyridine moiety attached to an isopropylurea group

Preparation Methods

The synthesis of 1-(2-Chloropyridin-4-yl)-1-isopropylurea can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with isopropyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2-Chloropyridin-4-yl)-1-isopropylurea undergoes various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)-1-isopropylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Chloropyridin-4-yl)-1-isopropylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications in research and industry.

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)-1-propan-2-ylurea

InChI

InChI=1S/C9H12ClN3O/c1-6(2)13(9(11)14)7-3-4-12-8(10)5-7/h3-6H,1-2H3,(H2,11,14)

InChI Key

MDYMRQPXCJWUJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC(=NC=C1)Cl)C(=O)N

Origin of Product

United States

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